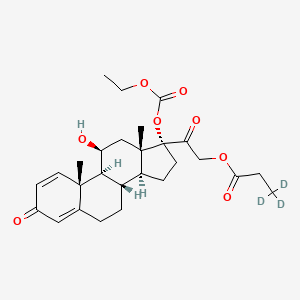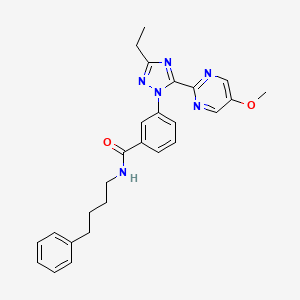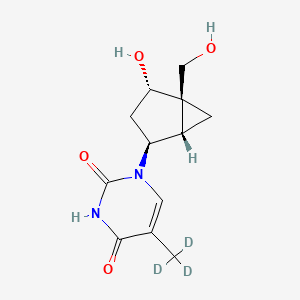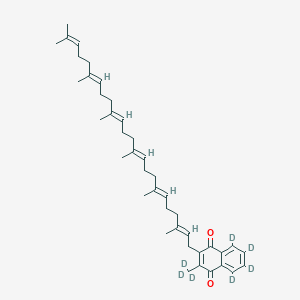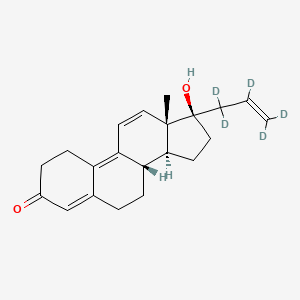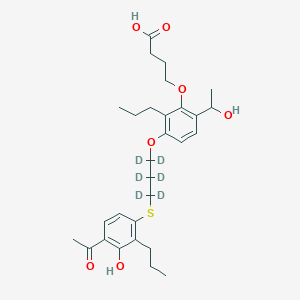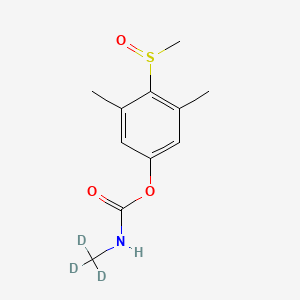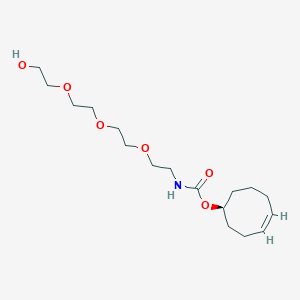
TCO-PEG3-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It consists of a trans-cyclooctene moiety conjugated to a polyethylene glycol linker and an alcohol terminus, providing enhanced water solubility and reduced immunogenicity . This compound is commonly used in Click Chemistry reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-alcohol typically involves the conjugation of trans-cyclooctene with a polyethylene glycol linker and an alcohol group. The process begins with the preparation of trans-cyclooctene, which is then reacted with a polyethylene glycol derivative containing a terminal alcohol group. The reaction conditions often involve the use of organic solvents such as dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide . The reaction is carried out under mild conditions to ensure the stability of the trans-cyclooctene moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
TCO-PEG3-alcohol undergoes various types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction involves the cycloaddition of trans-cyclooctene with tetrazine-containing molecules to form a stable dihydropyridazine linkage.
Substitution Reactions: The hydroxyl group of this compound can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Tetrazine: Used in inverse electron demand Diels-Alder reactions with this compound.
Electrophiles: Used in substitution reactions with the hydroxyl group of this compound.
Major Products Formed
Dihydropyridazine Linkage: Formed from the reaction of this compound with tetrazine.
Substituted Derivatives: Formed from substitution reactions involving the hydroxyl group.
科学的研究の応用
TCO-PEG3-alcohol has a wide range of scientific research applications, including:
作用機序
TCO-PEG3-alcohol exerts its effects through the inverse electron demand Diels-Alder reaction, where the trans-cyclooctene moiety reacts with tetrazine-containing molecules to form a stable dihydropyridazine linkage . This reaction is highly selective and occurs under mild conditions, making it suitable for use in complex biological environments. The polyethylene glycol linker enhances the solubility and reduces the immunogenicity of the compound, allowing for efficient delivery and targeting within cells .
類似化合物との比較
Similar Compounds
TCO-PEG4-alcohol: Similar to TCO-PEG3-alcohol but with a longer polyethylene glycol linker, providing increased solubility and flexibility.
TCO-PEG2-alcohol: Similar to this compound but with a shorter polyethylene glycol linker, offering reduced steric hindrance.
TCO-PEG3-maleimide: Contains a maleimide group instead of an alcohol group, allowing for different types of conjugation reactions.
Uniqueness
This compound is unique due to its balanced properties of solubility, biocompatibility, and reactivity. The three-unit polyethylene glycol linker provides an optimal balance between flexibility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C17H31NO6 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H31NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16,19H,3-15H2,(H,18,20)/b2-1+/t16-/m1/s1 |
InChIキー |
ZOEYSGPCGAYWME-XGBNDESESA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCO |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


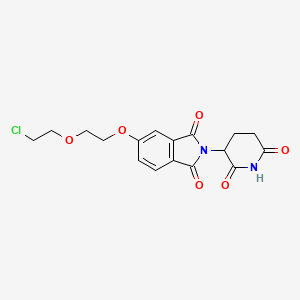
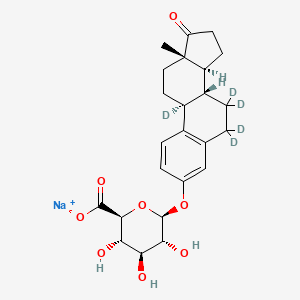
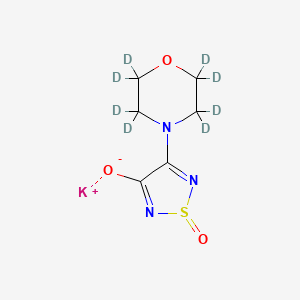
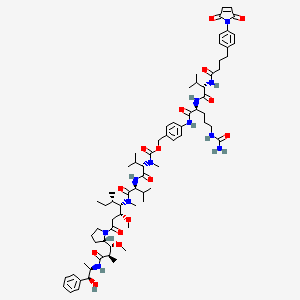
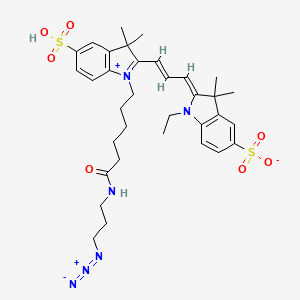
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
